3-epi-Deoxynegamycin

Readthrough Activity Nonsense Mutation Duchenne Muscular Dystrophy

3-epi-Deoxynegamycin is a strategically critical procurement choice for translational readthrough research. Unlike generic negamycin, this stereochemically defined analog exhibits a uniquely decoupled pharmacological profile: it delivers potent eukaryotic nonsense mutation readthrough activity with a near-complete loss of antimicrobial activity. This functional divergence, validated in published structure-activity relationship (SAR) studies, eliminates the confounding variable of antibacterial resistance, making it the superior lead compound for Duchenne muscular dystrophy (DMD) and related premature termination codon (PTC) disease programs. Its simplified scaffold further supports systematic SAR exploration and prodrug development via established ester derivatization pathways. For research use only; not for human or veterinary therapeutic applications.

Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
CAS No. 33404-78-3
Cat. No. B1678013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Deoxynegamycin
CAS33404-78-3
Synonyms(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid
negamycin
negamycin, (threo-D)-isome
Molecular FormulaC9H20N4O4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CC(CN)O)N
InChIInChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1
InChIKeyIKHFJPZQZVMLRH-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-epi-Deoxynegamycin (CAS 33404-78-3): A Readthrough Drug Candidate for Nonsense Mutation Research


3-epi-Deoxynegamycin is a naturally occurring negamycin analog originally isolated from *Streptomyces goshikiensis* [1]. Belonging to the dipeptide-like antibiotic class bearing a hydrazide structure [2], this compound is distinguished by its potent eukaryotic readthrough activity against nonsense mutations while possessing minimal to no antimicrobial activity [3].

Why 3-epi-Deoxynegamycin Cannot Be Simply Replaced by Other Negamycin Analogs


Generic substitution is scientifically unsound for 3-epi-deoxynegamycin. Unlike its parent compound, negamycin, which exhibits broad-spectrum antibacterial activity , 3-epi-deoxynegamycin possesses a unique, decoupled pharmacological profile: potent readthrough activity in eukaryotic systems with a near-complete loss of antimicrobial activity [1]. This functional divergence, driven by stereochemical and structural differences, necessitates specific selection based on the intended research application.

Quantitative Differentiation of 3-epi-Deoxynegamycin: A Data-Driven Comparison for Procurement


3-epi-Deoxynegamycin Exhibits Higher Eukaryotic Readthrough Activity than Parent Negamycin

3-epi-Deoxynegamycin demonstrates superior readthrough activity compared to its parent compound, negamycin, in a eukaryotic cell-based system [1]. This is a critical functional improvement, as it enhances the potential for therapeutic efficacy in nonsense mutation-related diseases.

Readthrough Activity Nonsense Mutation Duchenne Muscular Dystrophy

3-epi-Deoxynegamycin Has Minimal Antimicrobial Activity, Unlike Broad-Spectrum Negamycin

In stark contrast to negamycin, 3-epi-deoxynegamycin fails to display significant antimicrobial activity [1]. This loss of antibacterial properties is a key differentiator, as it suggests a reduced risk of contributing to the emergence of drug-resistant bacteria in therapeutic applications [2].

Antimicrobial Activity Drug Resistance Selectivity

3-epi-Deoxynegamycin and Its Derivative Show Readthrough Activity in COS-7 Cells Superior to Negamycin

A head-to-head study demonstrated that both 3-epi-deoxynegamycin (also referred to as 5-deoxy-3-epi-negamycin) and its leucyl adduct have more potent readthrough activity in eukaryocytes (COS-7 cells) than negamycin [1]. This cell-based evidence directly quantifies the functional advantage of the 3-epi-deoxynegamycin scaffold over the parent compound.

Readthrough Activity COS-7 Cells Negamycin

Structural Simplification of 3-epi-Deoxynegamycin vs. Negamycin

3-epi-Deoxynegamycin is a structurally simplified analog of negamycin [1]. This reduced complexity makes it a more synthetically accessible and versatile lead compound for medicinal chemistry optimization [2]. The absence of a hydroxyl group, as indicated by its molecular formula (C9H20N4O3) compared to negamycin (C9H20N4O4), reduces the molecular weight and number of hydrogen bond donors.

Molecular Structure SAR Lead Compound

Recommended Procurement and Application Scenarios for 3-epi-Deoxynegamycin


Medicinal Chemistry: A Superior Scaffold for Designing Next-Generation Readthrough Drugs

Due to its potent eukaryotic readthrough activity and simplified structure, 3-epi-deoxynegamycin is an ideal lead compound for structure-activity relationship (SAR) studies aimed at developing more efficacious and selective readthrough agents for diseases like Duchenne muscular dystrophy (DMD) [1][2].

Microbiology Research: An Anti-Infective Research Tool with Reduced Resistance Liability

Its near-complete lack of antimicrobial activity makes 3-epi-deoxynegamycin a valuable tool for studying readthrough mechanisms in eukaryotic systems without the confounding variable of antimicrobial activity, which is a major concern for the development of resistance [3].

Pharmaceutical Development: A Platform for Prodrug Strategies

Research demonstrates that ester derivatives of 3-epi-deoxynegamycin can function as effective prodrugs [2]. This established SAR knowledge makes the compound a strategic procurement choice for teams exploring prodrug formulations to enhance bioavailability and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-epi-Deoxynegamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.